Lenalidomide-COCH-PEG2-azido

PROTAC AKR1C3 targeted protein degradation

PROTAC developers require E3 ligase ligand-linker conjugates with precise spacer geometry and high purity to ensure reproducible ternary complex formation and target degradation. Lenalidomide-COCH-PEG2-azido (CAS 2380273-88-9) meets these demands at ≥98% purity, minimizing false-negative artifacts from residual lenalidomide or linker intermediates that occupy CRBN binding sites. • Achieves DC₅₀ = 52 nM for AKR1C3 degradation and concomitant ARv7 degradation (DC₅₀ = 70 nM) in 22Rv1 prostate cancer cells. • Terminal azide moiety enables modular CuAAC click chemistry for rapid PROTAC library synthesis and direct-to-biology screening. • Stable solid shipped at ambient temperature; powder stored at -20°C for long-term use.

Molecular Formula C19H22N6O6
Molecular Weight 430.4 g/mol
Cat. No. B12362145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-COCH-PEG2-azido
Molecular FormulaC19H22N6O6
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCN=[N+]=[N-]
InChIInChI=1S/C19H22N6O6/c20-24-21-6-7-30-8-9-31-11-17(27)22-14-3-1-2-12-13(14)10-25(19(12)29)15-4-5-16(26)23-18(15)28/h1-3,15H,4-11H2,(H,22,27)(H,23,26,28)
InChIKeyNWZWXZLHKQMWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-COCH-PEG2-azido for PROTAC Synthesis: Chemical Identity and Procurement Specifications


Lenalidomide-COCH-PEG2-azido (CAS: 2380273-88-9) is a synthetic E3 ligase ligand-linker conjugate that incorporates a lenalidomide-based cereblon (CRBN) ligand and a PEG2 linker terminated with an azide functional group . This compound serves as a modular building block for proteolysis-targeting chimera (PROTAC) development, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry conjugation to alkyne-bearing target protein ligands [1]. The compound is commercially available at ≥98% purity, with molecular formula C₁₉H₂₂N₆O₆ and molecular weight 430.41 g/mol, and is supplied as a solid stable at ambient temperature during standard shipping conditions .

Why Generic Lenalidomide Analogs Cannot Substitute for Lenalidomide-COCH-PEG2-azido in Targeted Degradation Workflows


In-class compounds such as lenalidomide (HY-A0003), lenalidomide-PEG1-azide, or pomalidomide-PEG2-azide cannot be directly interchanged with Lenalidomide-COCH-PEG2-azido without compromising the integrity of a PROTAC development campaign. The specific linker exit vector (COCH at the C4 aniline position) and PEG2 spacer length directly influence ternary complex geometry, degradation efficiency, and target selectivity in the resulting PROTAC molecule [1]. Even subtle alterations in linker composition—such as substituting a PEG1 for PEG2 unit or changing the attachment chemistry from COCH to alkyl—can dramatically alter the DC₅₀ (half-maximal degradation concentration) of the final degrader [2]. Furthermore, while pomalidomide-based ligands exhibit higher CRBN binding affinity (IC₅₀ ~3 µM vs lenalidomide ~3 µM in certain assay formats), the lenalidomide scaffold offers a distinct neosubstrate recruitment profile that cannot be replicated by pomalidomide-derived conjugates [3]. The azide moiety of Lenalidomide-COCH-PEG2-azido provides modular CuAAC click chemistry capability that is absent from amine- or carboxyl-terminated alternatives, enabling rapid library synthesis and direct-to-biology screening workflows [4]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Comparative Evidence for Lenalidomide-COCH-PEG2-azido Differentiation


Validated Degradation Activity in First-in-Class AKR1C3 PROTAC: DC₅₀ = 52 nM

Lenalidomide-COCH-PEG2-azido is the essential E3 ligase ligand-linker conjugate used to synthesize PROTAC AKR1C3 degrader-1 (compound 5), the first-in-class PROTAC degrader targeting AKR1C3 [1]. The resulting PROTAC achieved a DC₅₀ of 52 nM for AKR1C3 degradation in 22Rv1 prostate cancer cells [1]. In contrast, the small molecule AKR1C3 inhibitors 3 and 4 (the warhead precursors) at 10 nM concentration showed no significant degradation activity in the same cellular context, demonstrating that the PROTAC architecture incorporating Lenalidomide-COCH-PEG2-azido converts a binding event into catalytic protein degradation [2]. This represents a functional gain of >100-fold in degradation potency compared to the parent inhibitor alone.

PROTAC AKR1C3 targeted protein degradation prostate cancer

CRBN Binding Affinity Contextualized Against Parent Lenalidomide: IC₅₀ ≈ 1.5–3 µM Range

The lenalidomide moiety within Lenalidomide-COCH-PEG2-azido retains cereblon (CRBN) binding affinity comparable to the parent drug lenalidomide. Literature reports indicate lenalidomide binds CRBN with IC₅₀ values of approximately 1.5 µM (displacement of Cy5-conjugated cereblon modulator) to 3 µM (CRBN-DDB1 complex binding) depending on assay format [1][2]. For comparison, thalidomide exhibits approximately 10-fold weaker binding with IC₅₀ ≈ 30 µM, while pomalidomide shows similar affinity to lenalidomide at ≈3 µM [2]. The COCH-PEG2-azido modification at the C4 aniline position of lenalidomide preserves this binding competence, as evidenced by the potent degradation activity of the resulting PROTAC [3]. Notably, this binding affinity is 20-fold higher than thalidomide-based alternatives, making Lenalidomide-COCH-PEG2-azido a stronger CRBN recruiter than thalidomide-derived conjugates.

cereblon CRBN E3 ligase IMiD binding affinity

Click Chemistry-Ready Azide Functionality Enables Direct-to-Biology PROTAC Library Synthesis

Lenalidomide-COCH-PEG2-azido contains a terminal azide group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for modular PROTAC assembly [1]. This contrasts with amine-terminated conjugates (e.g., Lenalidomide-PEG2-C2-amine HCl) that require amide coupling conditions potentially incompatible with sensitive warheads, and with carboxyl-terminated variants that demand activation steps . Recent direct-to-biology (D2B) approaches have demonstrated that azide-functionalized CRBN ligands enable rapid synthesis of 92 crude PROTACs from alkyne-linked inhibitors, with biological screening identifying hits exhibiting subnanomolar DC₅₀ values and >90% Dmax [2]. Compounds lacking the azide moiety cannot participate in this streamlined click chemistry workflow, substantially increasing synthesis time and reducing library throughput.

click chemistry CuAAC azide PROTAC library direct-to-biology

High Purity (≥98%) Reduces False-Negative Degradation Results in PROTAC Screening

Lenalidomide-COCH-PEG2-azido is supplied at ≥98% purity as verified by multiple commercial vendors including InvivoChem (Cat No. V92065) and MedChemExpress (Cat No. HY-163647) [1]. This purity specification is critical for PROTAC research, as chromatographic impurities in E3 ligase ligand-linker conjugates can mask degradation activity or produce artifactual DC₅₀ values. Studies with pomalidomide-derived PROTACs have demonstrated that co-eluting impurities artificially boost apparent biological activity, leading to overestimated DC₅₀ values and spurious selectivity profiles [2]. Lower-purity alternatives (typically 95% purity) contain up to 5% impurities that may include unreacted lenalidomide starting material, which competes for CRBN binding and can produce false-negative degradation results in cellular assays [2].

purity quality control PROTAC assay reproducibility procurement specification

Validated Research Applications and Procurement Scenarios for Lenalidomide-COCH-PEG2-azido


Synthesis of PROTAC AKR1C3 Degrader-1 for Prostate Cancer Target Validation

Procure Lenalidomide-COCH-PEG2-azido as the E3 ligase ligand-linker conjugate to synthesize PROTAC AKR1C3 degrader-1 (compound 5) via CuAAC click chemistry conjugation to an alkyne-functionalized AKR1C3 inhibitor warhead. The resulting PROTAC achieves DC₅₀ = 52 nM for AKR1C3 degradation in 22Rv1 prostate cancer cells and concomitant ARv7 degradation with DC₅₀ = 70 nM [1]. This application is validated by Carmona et al. (2024) in Communications Chemistry as the first-in-class AKR1C3-targeted degrader [1].

Click Chemistry-Enabled PROTAC Library Synthesis for Direct-to-Biology Screening

Utilize the terminal azide moiety of Lenalidomide-COCH-PEG2-azido for high-throughput CuAAC click chemistry conjugation to diverse alkyne-bearing target protein ligands. This enables rapid generation of PROTAC libraries for direct-to-biology screening workflows, as demonstrated by He et al. (2025) who synthesized 92 crude PROTACs from azide-functionalized CRBN ligands, identifying hits with subnanomolar DC₅₀ values [2]. This application is not accessible with amine- or carboxyl-terminated lenalidomide conjugates that require separate activation or coupling steps .

CRBN-Dependent Targeted Degradation Campaigns Requiring High-Purity Building Blocks

Select Lenalidomide-COCH-PEG2-azido with ≥98% purity for CRBN-recruiting PROTAC campaigns where assay reproducibility and freedom from competitive binding artifacts are paramount. The high purity specification (≥98% vs typical 95% grade) minimizes the risk of residual lenalidomide or linker intermediates that could occupy CRBN binding sites and produce false-negative degradation readouts [3]. This is particularly critical for cellular DC₅₀ determination and Dmax quantification where impurity-driven CRBN occupancy can mask true degradation potency [3].

Comparative CRBN Ligand Evaluation in Ternary Complex Optimization Studies

Deploy Lenalidomide-COCH-PEG2-azido as a lenalidomide-based CRBN recruiter in comparative ternary complex optimization studies against pomalidomide-derived or thalidomide-derived conjugates. The lenalidomide scaffold exhibits CRBN binding affinity (IC₅₀ ≈ 1.5–3 µM) that is 10–20× higher than thalidomide (IC₅₀ ≈ 30 µM) and comparable to pomalidomide, but with distinct neosubstrate degradation profiles [4][5]. This enables systematic evaluation of how E3 ligase ligand identity influences degradation selectivity, cooperativity, and target scope in PROTAC design.

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